Tinidazole Labeled d4 is a deuterated form of tinidazole, a nitroimidazole antibiotic primarily used to treat various protozoan infections. The compound is notable for its application in both clinical and research settings, particularly in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking within biological systems.
Tinidazole was first developed in 1972 and is recognized for its efficacy against Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia infections. It is classified under the World Health Organization's List of Essential Medicines, highlighting its importance in treating infections globally .
Methods
The synthesis of Tinidazole Labeled d4 involves several steps that utilize beta-hydroxyethyl sulfide and deuterated 2-methyl-5-nitroimidazole as starting materials. A notable method includes the following steps:
Structure
The molecular formula for Tinidazole Labeled d4 is , with a molecular weight of approximately 251.27 g/mol. The presence of deuterium atoms (D) instead of hydrogen in specific positions allows for enhanced tracking in metabolic studies.
Tinidazole Labeled d4 participates in various chemical reactions primarily due to its nitro group, which can undergo reduction under anaerobic conditions, leading to the formation of reactive intermediates that interact with microbial DNA.
Tinidazole acts as a prodrug that is activated upon reduction within anaerobic microorganisms. The mechanism involves:
Tinidazole Labeled d4 has significant applications in both clinical and research settings:
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1